molecular formula C7H11NS B2405810 (5-Ethylthiophen-2-yl)methanamine CAS No. 104162-80-3

(5-Ethylthiophen-2-yl)methanamine

Cat. No.: B2405810
CAS No.: 104162-80-3
M. Wt: 141.23
InChI Key: YHFOIHQJJZYQHZ-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-2-yl)methanamine is an organic compound with the molecular formula C7H11NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name

(5-ethylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFOIHQJJZYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylthiophen-2-yl)methanamine typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene, followed by amination. For example, 5-ethylthiophene can be synthesized through the Friedel-Crafts alkylation of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 5-ethylthiophene can then be subjected to a halogenation reaction to introduce a halogen atom at the 2-position, followed by nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted amines.

Scientific Research Applications

(5-Ethylthiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of (5-Ethylthiophen-2-yl)methanamine.

    2-Aminothiophene: A similar compound with an amino group at the 2-position.

    5-Methylthiophen-2-yl)methanamine: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(5-Ethylthiophen-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H11_{11}NS, indicating the presence of a thiophene ring substituted with an ethyl group at the 5-position and a methanamine group at the 2-position. This unique structure contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Modulation : The compound can potentially inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing cellular signaling processes.
  • Cell Growth and Apoptosis : Research suggests that it could modulate biochemical pathways related to cell proliferation and programmed cell death (apoptosis) .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the concentration and the type of microorganism tested.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings indicate a promising potential for further development as an anticancer therapeutic .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Proliferation

In another study, the effects of this compound on cancer cell proliferation were assessed. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its mechanism of action in targeting cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
ThiopheneParent compoundLimited biological activity
2-AminothiopheneAmino group at the 2-positionAntimicrobial properties
5-Methylthiophen-2-ylmethanamineMethyl group instead of ethylVaries in reactivity

The presence of both an ethyl group and an amine group in this compound imparts distinct chemical properties that enhance its biological activities compared to these similar compounds .

Future Directions in Research

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key areas include:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
  • Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

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